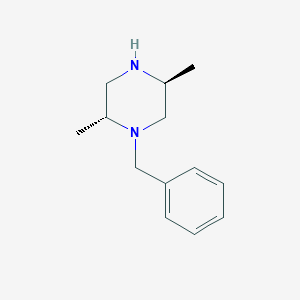

(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic Methodology

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom, and they are fundamental building blocks in chemistry and biology. rsc.org They represent the most significant structural motifs in medicinal chemistry, with over 75% of FDA-approved drugs featuring these rings. smolecule.com Their widespread importance stems from their diverse biological activities, versatile chemical reactivity, and the structural diversity that can be achieved through various modifications. rsc.org

Chirality, or the "handedness" of a molecule, adds another layer of complexity and significance. Chiral heterocycles are crucial because the three-dimensional arrangement of atoms can drastically alter a molecule's biological and chemical properties. In drug design, for instance, one enantiomer (a non-superimposable mirror image) of a chiral drug may provide the desired therapeutic effect, while the other could be inactive or even harmful. rsc.org Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, driving the demand for effective chiral building blocks and catalysts. rsc.org Chiral nitrogen heterocycles serve as essential intermediates, catalysts, and ligands in asymmetric synthesis, enabling the selective production of a desired stereoisomer. rsc.org

The Piperazine (B1678402) Scaffold: Structural Diversity and Stereochemical Importance

Among the vast family of nitrogen heterocycles, the piperazine ring holds a privileged position. It is a six-membered ring containing two nitrogen atoms at opposite positions, a feature that imparts unique properties such as basicity, solubility, and specific conformational characteristics. nih.gov This scaffold is a key component in numerous blockbuster drugs, ranking as the third most common nitrogen heterocycle in drug discovery. smolecule.com The flexibility of the piperazine core allows for substitutions on its nitrogen atoms, creating a versatile platform for developing new bioactive molecules with a wide spectrum of therapeutic properties, including anticancer, antidepressant, and antiviral activities. wustl.edursc.org

When stereocenters are introduced into the piperazine ring, as in substituted derivatives, the stereochemical arrangement becomes critically important. The orientation of substituents on the chiral carbons dictates how the molecule interacts with biological targets like enzymes and receptors. nih.gov This is particularly evident in the development of ligands for neurological receptors, where the specific stereochemistry of the piperazine derivative can determine its binding affinity and selectivity. The synthesis of chiral piperazines can be approached through various methods, including the reduction of precursor molecules, classical resolution, and palladium-catalyzed asymmetric hydrogenation, allowing access to specific stereoisomers for targeted applications. nih.govnih.gov

Overview of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine within the Chiral Piperazine Landscape

This compound is a specific stereoisomer of a substituted piperazine. It is classified as a meso compound due to an internal plane of symmetry, but its derivatives, where the two nitrogen atoms are made non-equivalent, are chiral. This compound serves as a valuable chiral building block, particularly in the synthesis of more complex, biologically active molecules. smolecule.com

While not typically employed as a general-purpose chiral auxiliary in a wide range of asymmetric reactions, its significance is highlighted by its role as a key intermediate in pharmaceutical synthesis. smolecule.com The (2R,5S)-dimethylpiperazine core is a crucial component in the synthesis of potent delta-opioid receptor agonists. For example, the closely related analogue, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, is a well-documented intermediate in the synthesis of SNC80, a highly selective delta-opioid agonist. nih.govresearchgate.net The benzyl (B1604629) group in the title compound serves as a protecting group for one of the nitrogen atoms, which can be removed or modified in later synthetic steps. The stereochemistry of the two methyl groups at the C-2 and C-5 positions is crucial for establishing the correct three-dimensional structure required for potent biological activity in the final target molecule.

The primary application of this compound is therefore as a specialized chiral synthon, valued for the specific stereochemical framework it provides for the construction of high-value, enantiomerically pure pharmaceutical agents. smolecule.com

Compound Data

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 198896-00-3 | cymitquimica.com |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | cymitquimica.com |

| Molecular Weight | 277.23 g/mol | cymitquimica.com |

| IUPAC Name | This compound;dihydrochloride | nih.gov |

| Classification | Chiral Compound, Aliphatic Heterocycle | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-1-benzyl-2,5-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTCHBVEUFDSIK-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224709 | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-88-3 | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Methodologies for 2r,5s 1 Benzyl 2,5 Dimethylpiperazine

Direct Synthetic Routes to (2R,5S)-1-Benzyl-2,5-dimethylpiperazine

Direct synthetic strategies to obtain this compound primarily involve the modification of a pre-existing chiral piperazine (B1678402) precursor. These methods are advantageous when the chiral precursor, (2R,5S)-2,5-dimethylpiperazine, is readily accessible.

Nucleophilic Substitution Approaches Utilizing Chiral Piperazine Precursors

A prevalent and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between the chiral precursor, (2R,5S)-2,5-dimethylpiperazine, and a benzyl (B1604629) halide. This reaction proceeds via an SN2 mechanism, where the secondary amine of the piperazine acts as the nucleophile.

The synthesis of a closely related compound, (-)-1-allyl-(2S,5R)-dimethylpiperazine, has been demonstrated through an enantioconvergent synthesis starting from the racemic trans-2,5-dimethylpiperazine. nih.gov This methodology involves the resolution of the racemic mixture to obtain the desired enantiomer, followed by N-alkylation. A similar strategy can be employed for the synthesis of the target benzyl derivative.

The general reaction is as follows:

(2R,5S)-2,5-dimethylpiperazine + Benzyl-X → this compound

Where X is a suitable leaving group, typically a halide such as chloride or bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions, such as the formation of the dibenzylated product.

Table 1: Typical Reaction Conditions for N-Benzylation of Piperazines

| Parameter | Condition |

| Substrate | (2R,5S)-2,5-dimethylpiperazine |

| Reagent | Benzyl chloride or Benzyl bromide |

| Base | Potassium carbonate, Triethylamine |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | Room temperature to reflux |

Reductive Amination Strategies for Ring Construction

Reductive amination offers an alternative pathway to N-substituted piperazines. While a direct, one-pot synthesis of this compound from acyclic precursors via a double reductive amination is theoretically plausible, a more common approach involves the reductive amination of a pre-formed piperazine. In this context, (2R,5S)-2,5-dimethylpiperazine can be reacted with benzaldehyde (B42025) in the presence of a reducing agent.

The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperazine with benzaldehyde, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.

(2R,5S)-2,5-dimethylpiperazine + Benzaldehyde + Reducing Agent → this compound

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. STAB is often preferred due to its mildness and tolerance to a wider range of functional groups.

Alkylation-Hydrogenation Protocols and Optimization

An alternative strategy involves the initial alkylation of a pyrazine precursor followed by hydrogenation. For instance, 2,5-dimethylpyrazine can be N-benzylated to form a quaternary pyrazinium salt. Subsequent hydrogenation of this intermediate would lead to the formation of the piperazine ring. The stereochemical outcome of the hydrogenation step is critical and would depend on the catalyst and reaction conditions employed.

This approach, while less direct, can be advantageous in certain contexts. The optimization of the hydrogenation step is paramount to achieve the desired trans stereochemistry of the methyl groups.

Asymmetric Synthesis of Chiral Piperazine Derivatives Relevant to this compound

Chiral Pool-Based Syntheses for Substituted Piperazines

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are particularly well-suited for the synthesis of chiral piperazines due to their inherent stereochemistry and functional groups. researchgate.netbaranlab.orgmdpi.com For the synthesis of (2R,5S)-2,5-dimethylpiperazine, an amino acid such as D-alanine could serve as a suitable chiral precursor.

A common approach involves the dimerization of the amino acid to form a 2,5-diketopiperazine (DKP). For instance, the cyclodimerization of D-alanine would yield (3R,6R)-3,6-dimethylpiperazine-2,5-dione. Subsequent reduction of the amide functionalities of the DKP using a strong reducing agent like lithium aluminum hydride (LiAlH4) would afford the corresponding chiral piperazine, in this case, (2R,5R)-2,5-dimethylpiperazine (the cis isomer). To obtain the desired trans isomer, a similar strategy starting from a dipeptide composed of D-alanine and L-alanine would be required. The resulting diketopiperazine, upon reduction, would yield the meso-compound, trans-2,5-dimethylpiperazine, which would then require resolution to isolate the (2R,5S) enantiomer.

Table 2: Chiral Pool Synthesis of Piperazines from Amino Acids

| Starting Material | Intermediate | Product |

| D-Alanine | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | (2R,5R)-2,5-dimethylpiperazine |

| D-Ala-L-Ala dipeptide | trans-3,6-dimethylpiperazine-2,5-dione | trans-2,5-dimethylpiperazine |

Metal-Catalyzed Asymmetric Hydrogenation of Pyrazines and Piperazinones

Metal-catalyzed asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral heterocycles. The asymmetric hydrogenation of substituted pyrazines or their partially reduced derivatives like dihydropyrazines or piperazinones can provide access to enantiomerically enriched piperazines.

The hydrogenation of 2,5-dimethylpyrazine in the presence of a chiral catalyst could potentially yield chiral 2,5-dimethylpiperazine. Research has shown the reversible interconversion between 2,5-dimethylpyrazine and 2,5-dimethylpiperazine using an iridium catalyst, demonstrating the feasibility of the hydrogenation process. nih.gov For an asymmetric transformation, a chiral ligand would be required to induce enantioselectivity.

Table 3: Potential Catalytic Systems for Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand |

| [Rh(COD)2]BF4 | Chiral phosphine ligands (e.g., BINAP derivatives) |

| [Ir(COD)Cl]2 | Chiral phosphine-oxazoline ligands |

| RuCl2(diphosphine)(diamine) | Chiral diphosphine and diamine ligands |

The development of a highly stereoselective catalyst for the hydrogenation of 2,5-dimethylpyrazine to specifically yield the (2R,5S) isomer is an area of ongoing research. The choice of metal, ligand, and reaction conditions would be critical in controlling both the diastereoselectivity (trans vs. cis) and the enantioselectivity.

An exploration of the stereoselective synthesis of this compound reveals a variety of advanced catalytic methodologies designed to control the formation of chiral centers within the piperazine core. These methods are crucial for accessing specific stereoisomers, which are often required for applications in medicinal chemistry and materials science. This article details several key strategies, focusing on the catalysts, mechanisms, and stereochemical outcomes that enable the precise construction of this chiral molecule.

2

1 Iridium-Catalyzed Hydrogenation Methods

Iridium-catalyzed asymmetric hydrogenation of pyrazines represents a powerful and direct route to chiral piperazines. This method involves the reduction of the aromatic pyrazine ring to a saturated piperazine ring over a chiral iridium catalyst, which induces enantioselectivity. For the synthesis of a 2,5-disubstituted piperazine, the corresponding 2,5-dimethylpyrazine serves as the substrate.

The aromaticity of the pyrazine ring presents a challenge, often requiring an activation step to facilitate hydrogenation. This is commonly achieved by N-alkylation or protonation to form a pyrazinium salt, which is more susceptible to reduction. The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee). Bidentate phosphine ligands, particularly those with atropisomeric backbones like Josiphos-type ligands, have proven effective.

Research has demonstrated the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine using a single iridium catalyst, highlighting the thermodynamic feasibility of this transformation. In asymmetric variants, the catalyst system, comprising an iridium precursor like [Ir(COD)Cl]₂ and a chiral ligand, operates under hydrogen pressure to deliver the chiral piperazine product. The reaction conditions, including solvent, temperature, and pressure, are optimized to maximize both conversion and enantioselectivity. A facile method for synthesizing a range of chiral piperazines has been developed through the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides, achieving up to 96% ee. nih.govresearchgate.net

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazine Derivatives

| Substrate | Catalyst/Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 3-Substituted Pyrazinium Salt | [Ir(COD)Cl]₂ / JosiPhos-type ligand | Good | up to 92 |

| 2,3-Disubstituted Pyrazinium Salt | [Ir(COD)Cl]₂ / Chiral Ligand | High | High |

| Tosylamide-Substituted Pyrazine | Dinuclear Iridium(III) Complex | High | High |

2 Palladium-Catalyzed Asymmetric Hydrogenation Pathways

Palladium catalysts are also highly effective for the asymmetric hydrogenation of nitrogen-containing heterocycles. A particularly relevant pathway for synthesizing chiral 2,5-disubstituted piperazines involves the hydrogenation of pyrazin-2-ol derivatives. dicp.ac.cn These substrates exist in tautomeric equilibrium with their corresponding piperazin-2-one forms.

This strategy leverages a dynamic kinetic resolution process. The palladium catalyst, equipped with a chiral ligand such as (R)-TolBINAP, selectively hydrogenates one enantiomer of the substrate much faster than the other. dicp.ac.cn Concurrently, a racemization catalyst, often a Brønsted acid like TsOH·H₂O, rapidly interconverts the enantiomers of the starting material. This combination allows for the theoretical conversion of the entire racemic starting material into a single, highly enantioenriched product stereoisomer.

The resulting chiral piperazin-2-one can then be readily reduced to the corresponding chiral piperazine using standard reducing agents like LiAlH₄ without loss of optical purity. dicp.ac.cn This two-step sequence provides access to chiral piperazines with excellent enantioselectivity.

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Substrate | Catalyst System | Yield (%) | ee (%) | dr |

|---|---|---|---|---|

| 5,6-Diphenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP, TsOH·H₂O | 93 | 90 | >20:1 |

| 5,6-Di(p-tolyl)pyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP, TsOH·H₂O | 95 | 88 | >20:1 |

| 5,6-Dimethylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP, TsOH·H₂O | 91 | 84 | >20:1 |

3 Palladium-Catalyzed Carboamination Reactions for Piperazine Formation

Palladium-catalyzed carboamination provides a modular and stereoselective method for constructing the piperazine ring from acyclic precursors. This strategy is particularly useful for synthesizing cis-2,6-disubstituted piperazines, which are structurally analogous to the target 2,5-disubstituted compound. The synthesis begins with readily available amino acid precursors. dicp.ac.cn

The key step is an intramolecular carboamination where a palladium catalyst facilitates the coupling of an aryl or vinyl halide with an unsaturated diamine substrate. The catalytic cycle is generally understood to involve:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (e.g., benzyl bromide) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The diamine substrate coordinates to the palladium center, and a base removes a proton to form a Pd-amido complex.

Migratory Insertion (Aminopalladation): The alkene moiety of the substrate inserts into the Pd–N bond, forming the six-membered piperazine ring and a new Pd-carbon bond. This step determines the stereochemistry of the product.

Reductive Elimination: The cycle is completed by reductive elimination, which forms a C-C bond and regenerates the Pd(0) catalyst.

This method allows for the modular construction of piperazines, enabling variation of substituents at the N1, N4, C2, and C6 positions. High levels of diastereoselectivity (typically 14:1 to >20:1) and enantiomeric excess (95–99% ee) are achievable, making it a robust method for synthesizing enantiomerically enriched piperazines. dicp.ac.cn

4 Aza-Michael Addition Sequences in Chiral Piperazine Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis that can be adapted for the construction of the piperazine scaffold. A common strategy involves a sequence where the aza-Michael addition leads to an intermediate that subsequently cyclizes.

One effective approach is the one-pot Ugi/aza-Michael synthesis of highly substituted 2,5-diketopiperazines. nih.govresearchgate.net The Ugi four-component reaction brings together an aldehyde, an amine, an isocyanide, and a carboxylic acid. By replacing a simple carboxylic acid with a β-acyl substituted acrylic acid, the acyclic Ugi product can undergo a spontaneous intramolecular aza-Michael addition. This cyclization directly forms the 2,5-diketopiperazine ring system. nih.gov

The resulting diketopiperazines, which are cyclic dipeptides, can then be reduced to the corresponding 2,5-disubstituted piperazines. The stereochemistry of the final piperazine is controlled by the stereocenters established during the Ugi reaction and the subsequent reduction step. This method is highly convergent, allowing for the rapid assembly of complex piperazine structures from simple starting materials.

5 Tandem Hydroamination and Asymmetric Transfer Hydrogenation Protocols

Tandem reactions offer a highly efficient approach to complex molecules by combining multiple transformations in a single pot, thereby avoiding the isolation of intermediates. The synthesis of chiral piperazines can be achieved through a tandem sequence of hydroamination followed by asymmetric transfer hydrogenation (ATH).

The first step, intramolecular hydroamination, involves the addition of an N-H bond across a C-C multiple bond to form the piperazine ring. This cyclization converts an acyclic aminoalkene or aminoalkyne into a cyclic imine (a dihydropyrazine or tetrahydropyrazine intermediate). This reaction can be catalyzed by various transition metals.

Once the cyclic imine intermediate is formed in situ, a chiral transfer hydrogenation catalyst is used to reduce the C=N bond enantioselectively. Ruthenium complexes with chiral diamine ligands, such as RuCl(S,S)-Ts-DPEN, are well-established catalysts for this transformation, using a hydrogen donor like formic acid or isopropanol. This one-pot process allows for the direct synthesis of enantiomerically enriched piperazines from acyclic precursors. A catalytic approach for the enantioselective synthesis of 3-substituted piperazines using this tandem strategy has been demonstrated. nih.gov

6 Enantioconvergent Synthesis Strategies from Meso-Compounds

Enantioconvergent synthesis refers to the transformation of a racemic mixture of a starting material into a single enantiomer of a product, ideally in 100% yield. This is typically achieved through a dynamic kinetic resolution, where the enantiomers of the starting material are rapidly interconverted while one is selectively transformed into the product.

While dynamic kinetic resolution is a powerful tool, specific applications for an "enantioconvergent" synthesis starting from a racemic piperazine derivative to produce a single enantiomer are not as widely documented as desymmetrization strategies. The concept is distinct from the desymmetrization of a meso compound, which starts from a single achiral molecule containing enantiotopic groups. In the context of piperazine synthesis, an enantioconvergent approach might involve the catalytic opening and closing of a racemic piperazine derivative, where a chiral catalyst ensures that both enantiomers of the starting material are ultimately converted into a single enantiomer of the final product. However, methodologies like desymmetrization are more commonly employed for generating chirality on a pre-existing piperazine scaffold.

7 Desymmetrization Approaches for Centrosymmetric Piperazines

Desymmetrization is a powerful strategy for synthesizing chiral molecules from achiral meso compounds. A centrosymmetric piperazine, such as trans-2,5-dimethylpiperazine, is an ideal substrate for this approach. This molecule is achiral due to a center of inversion but contains two enantiotopic secondary amine groups. A chiral reagent or catalyst can selectively react with one of these two equivalent groups, breaking the symmetry and inducing chirality.

A common desymmetrization technique is asymmetric mono-N-acylation. In the presence of a chiral catalyst, an acylating agent will preferentially add to one of the two nitrogen atoms, resulting in an enantioenriched mono-acylated piperazine. This approach has been investigated using both catalytic and stoichiometric chiral acylating agents, yielding products with good enantiomeric excesses.

Another advanced strategy is the palladium-catalyzed desymmetrizing carboamination of a meso-bis-alkene substrate. For example, a meso-piperazine derivative bearing two identical allyl groups can undergo an intramolecular carboamination reaction. A chiral palladium catalyst directs the cyclization to occur with one of the two enantiotopic allyl groups, creating a complex bicyclic product with high enantioselectivity and controlling multiple stereocenters in a single step.

Desymmetrization Approaches for Centrosymmetric Piperazines

Catalytic Asymmetric Acylation

Catalytic asymmetric acylation represents an efficient method for inducing chirality, relying on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov In the realm of chiral piperazine chemistry, novel C2-symmetric chiral piperazines themselves can serve as effective ligands in metal-catalyzed asymmetric reactions. acs.orgresearchgate.net

One notable application involves the copper-catalyzed asymmetric acylation of meso-1,2-diols. acs.orgresearchgate.net In this type of reaction, a complex formed between a copper salt (e.g., CuCl2) and a chiral piperazine-based ligand can selectively acylate one of the two equivalent hydroxyl groups of a meso-diol. acs.org This desymmetrization process yields optically active monoesters with high enantioselectivity. acs.orgresearchgate.net The chiral environment created by the piperazine ligand dictates which enantiotopic hydroxyl group is acylated, thereby establishing the stereochemistry of the resulting product. While not a direct synthesis of the title compound, this methodology exemplifies the role of chiral piperazines in facilitating catalytic asymmetric transformations, a principle that can be applied to the synthesis of its precursors.

| Reaction Type | Catalyst System | Substrate | Outcome | Significance |

| Asymmetric Acylation | Chiral Piperazine Ligand + CuCl2 | meso-1,2-diols | Enantiomerically enriched monoesters | Demonstrates use of chiral piperazines to induce chirality catalytically. |

Stoichiometric Asymmetric Acylation

In contrast to catalytic methods, stoichiometric asymmetric synthesis involves the use of a chiral auxiliary or reagent in at least a one-to-one molar ratio with the substrate. wiley.com This approach often relies on attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary is cleaved from the product.

For acylation reactions, this could involve using a chiral acylating agent or coupling the substrate with a chiral auxiliary that contains an acyl group. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other, leading to a specific stereoisomer. While highly effective for achieving high levels of stereoselectivity, stoichiometric methods are less atom-economical than their catalytic counterparts due to the need for molar equivalents of the chiral reagent. wiley.com

Functional Group Protection Strategies during Synthesis of this compound Precursors

The synthesis of complex molecules like this compound, which has two distinct nitrogen atoms, often requires the use of protecting groups. These groups temporarily block a reactive site, allowing a chemical transformation to occur selectively at another position on the molecule. nbinno.comchemicalbook.com

Role of Boc-Protecting Groups in Synthetic Workflows

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen atoms in a piperazine ring. mdpi.commdpi.com Its popularity stems from its ease of installation and its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions. jgtps.com

In the synthesis of asymmetrically substituted piperazines, the Boc group is invaluable. nbinno.comchemicalbook.com For a precursor like 2,5-dimethylpiperazine, one of the secondary amine groups can be selectively protected with a Boc group. This mono-protection yields an intermediate, (2R,5S)-1-Boc-2,5-dimethylpiperazine, where the two nitrogen atoms are now chemically distinct. mdpi.commdpi.com The remaining unprotected nitrogen is free to react with an electrophile, such as benzyl bromide, to install the benzyl group. Following benzylation, the Boc group can be cleanly removed to yield the final product. This strategy prevents undesirable side reactions, such as dibenzylation, and ensures that the substituents are installed at the correct positions. chemicalbook.com The use of Boc protection is advantageous for improving product yield and simplifying the isolation and purification process. mdpi.com

Purification and Enantiomeric Enrichment Techniques in Chiral Piperazine Synthesis

Achieving high enantiomeric purity is critical in chiral synthesis. Following a stereoselective reaction, the resulting mixture of stereoisomers must often be purified to isolate the desired enantiomer or diastereomer.

Chromatographic Separation Methods for Diastereomers and Enantiomers

Chromatography is a cornerstone technique for the separation of stereoisomers. nih.gov High-performance liquid chromatography (HPLC) is particularly powerful for this purpose. mdpi.comamericanpharmaceuticalreview.comunife.it

Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling point, solubility, polarity) and can therefore often be separated using standard chromatographic techniques, such as column chromatography on silica gel.

Enantiomer Separation: Enantiomers, having identical physical properties in a non-chiral environment, require a chiral environment for separation. americanpharmaceuticalreview.com This is achieved with chiral HPLC, which employs a chiral stationary phase (CSP). mdpi.comamericanpharmaceuticalreview.comunife.it The CSP interacts differently with each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation. mdpi.com Cellulose- and amylose-based CSPs are common and effective for separating a wide range of chiral compounds, including those with basic nitrogen atoms. mdpi.com

Crystallization-Induced Diastereomer Transformation

Crystallization-induced diastereomer transformation (CIDT) is a powerful technique for efficiently converting a mixture of diastereomers into a single, desired stereoisomer. rsc.orgnih.govnih.gov This process is particularly useful when the undesired diastereomer can be epimerized (its stereocenter inverted) under the crystallization conditions.

The principle of CIDT relies on a dynamic equilibrium between two diastereomers in solution. nih.gov If conditions are chosen where only one of the diastereomers is capable of crystallizing, its removal from the solution via precipitation will shift the equilibrium. The remaining, undesired diastereomer in solution will then epimerize to regenerate the equilibrium mixture, leading to more of the desired, crystallizing diastereomer. nih.govnih.gov Over time, this process can theoretically convert the entire mixture into a single, solid, diastereomerically pure product, significantly increasing the yield beyond the initial ratio of diastereomers. nih.gov This technique combines purification and stereochemical conversion into a single, highly efficient step. nih.gov

Stereochemical Investigations and Conformational Analysis of 2r,5s 1 Benzyl 2,5 Dimethylpiperazine

Determination of Absolute and Relative Stereochemistry

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral molecule with two stereocenters at the C2 and C5 positions of the piperazine (B1678402) ring. The (2R,5S) designation defines the absolute configuration at these centers. The relative stereochemistry of the methyl groups is trans, meaning they are located on opposite sides of the piperazine ring plane. This is in contrast to the cis isomer, which would have a (2R,5R) or (2S,5S) configuration.

The definitive determination of both absolute and relative stereochemistry for compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclic compounds. For 2,5-disubstituted piperazines, the coupling constants (J-values) between vicinal protons can provide insights into their dihedral angles and, consequently, the spatial relationship between the substituents. In a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. For the trans isomer, specific patterns in the 1H NMR spectrum, such as the chemical shifts of the methyl protons and the coupling patterns of the ring protons, can confirm the relative orientation of the methyl groups.

Chiral Synthesis and Resolution are also integral to obtaining and confirming the stereochemistry of a specific enantiomer. The synthesis of this compound often starts from a chiral pool or involves a stereoselective synthesis or a resolution step to separate the desired enantiomer from a racemic mixture.

Conformational Preferences and Ring Dynamics of the Piperazine Core

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The chair conformation is generally the most stable due to its staggered arrangement of bonds, which minimizes torsional strain.

For this compound, the piperazine ring is expected to predominantly exist in a chair conformation . In this conformation, the substituents at each carbon and nitrogen atom can occupy either an axial or an equatorial position. The large benzyl (B1604629) group on the nitrogen and the two methyl groups on the carbons will preferentially occupy positions that minimize steric hindrance.

The piperazine ring can undergo a process of ring inversion , where one chair conformation flips into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion depends on the nature and size of the substituents. The presence of bulky groups can significantly influence the rate of inversion and the equilibrium between the two chair conformers.

Computational studies on substituted piperazines provide valuable insights into their conformational landscapes. These studies can calculate the relative energies of different conformations and the energy barriers for their interconversion. While specific computational data for this compound is limited, general principles suggest that the chair conformation with the maximum number of bulky substituents in the more spacious equatorial positions will be the most stable.

| Conformation | Key Features | Relative Stability |

| Chair | Staggered bonds, low torsional strain. | Most Stable |

| Boat | Eclipsed bonds at four carbons, flagpole interactions. | Less Stable |

| Twist-Boat | Alleviates some of the boat's strain. | Intermediate Stability |

Impact of Substituents on Stereochemical Outcome and Stability

The benzyl group is a bulky substituent. Its presence on one of the nitrogen atoms influences the conformational equilibrium of the piperazine ring. In N-benzylated piperidones, which are structurally related, the benzyl group has been shown to influence the chemical shifts in NMR spectra without necessarily changing the preferred chair conformation. researchgate.net The benzyl group's size can create steric hindrance, which will favor conformations where it is in a less crowded environment.

The two methyl groups at the C2 and C5 positions are in a trans configuration. In a chair conformation, this allows for both methyl groups to potentially occupy equatorial positions simultaneously, which is a sterically favorable arrangement that minimizes 1,3-diaxial interactions. This diequatorial arrangement of the methyl groups in the trans isomer contributes significantly to the stability of the chair conformation. In contrast, the cis isomer would be forced to have one methyl group in an axial position, leading to greater steric strain.

| Substituent | Position | Impact on Stereochemistry and Stability |

| Benzyl | N1 | - Influences conformational equilibrium due to its bulk.- Can affect the electronic environment of the piperazine ring. |

| Methyl | C2 (R) | - Trans relationship with the C5 methyl group allows for a stable diequatorial arrangement in a chair conformation.- Contributes to the overall chirality of the molecule. |

| Methyl | C5 (S) | - Trans relationship with the C2 methyl group allows for a stable diequatorial arrangement in a chair conformation.- Contributes to the overall chirality of the molecule. |

Chemical Reactivity and Derivatization of 2r,5s 1 Benzyl 2,5 Dimethylpiperazine

Oxidation Reactions and Pathways

The oxidation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine can proceed at several positions, including the nitrogen atoms and the C-H bonds adjacent to the nitrogens (α-amino C-H bonds) on both the piperazine (B1678402) ring and the benzylic position. The specific pathway and resulting products are dependent on the oxidizing agent and reaction conditions.

Studies on analogous N-benzylpiperazines, such as 1,4-dibenzylpiperazine, using strong oxidants like ruthenium tetroxide (RuO₄), indicate that oxidation attacks both the endocyclic (piperazine ring) and exocyclic (benzylic) C-H bonds. mdpi.com This suggests that the oxidation of this compound would likely lead to a mixture of products. The proposed mechanism involves the formation of iminium cation intermediates which can then be further oxidized or hydrolyzed during work-up. mdpi.com Potential oxidation products could include N-oxides, lactams (piperazinones) from oxidation of the ring C-H bonds, and cleavage of the benzyl (B1604629) group to form benzaldehyde (B42025) or benzoic acid. mdpi.comsemanticscholar.org

Table 1: Potential Oxidation Products of this compound

| Oxidant | Potential Product(s) | Site of Oxidation |

| Potassium Permanganate (KMnO₄) / Chromium Trioxide (CrO₃) | N-oxides | Piperazine Nitrogen Atoms |

| Ruthenium Tetroxide (RuO₄) | Piperazinone derivatives, Benzaldehyde, Benzoic Acid | Endocyclic and Exocyclic (benzylic) α-amino C-H bonds |

Reduction Reactions and Transformations

Reduction reactions involving this compound primarily target the removal of the N-benzyl group through hydrogenolysis. This debenzylation is a common transformation in synthetic chemistry to deprotect the piperazine nitrogen for further functionalization.

Catalytic hydrogenation is a widely used method for this purpose. A palladium on carbon (Pd/C) catalyst is typically employed in the presence of a hydrogen source. mdma.chdntb.gov.ua This can be hydrogen gas (H₂), often under pressure, or through catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate. mdma.chnih.gov The reaction cleaves the C-N bond of the benzyl group, yielding (2R,5S)-2,5-dimethylpiperazine and toluene. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for simple debenzylation and could potentially affect other parts of the molecule if reducible functional groups were present. nih.govscbt.com For transformations where the preservation of stereochemistry is critical, milder reducing agents such as borane-tetrahydrofuran (B86392) (THF) complex are preferred to prevent epimerization. scbt.com

Table 2: Common Reduction Reactions for N-Benzylpiperazine Derivatives

| Reagent/Catalyst | Hydrogen Source | Typical Product | Reaction Type |

| Pd/C | H₂ gas | (2R,5S)-2,5-dimethylpiperazine | Catalytic Hydrogenolysis |

| Pd/C | Ammonium Formate (HCOONH₄) | (2R,5S)-2,5-dimethylpiperazine | Catalytic Transfer Hydrogenation |

| LiAlH₄ | - | This compound (if no other reducible groups) | Hydride Reduction |

Nucleophilic Substitution Reactions at Ring and Side-Chain Positions

The this compound molecule possesses nucleophilic character primarily at the secondary nitrogen atom (N4). This nitrogen has a lone pair of electrons and can readily participate in nucleophilic substitution reactions. For instance, in the synthesis of N-benzylpiperazines, the piperazine amine acts as a nucleophile, attacking an electrophilic benzyl halide. encyclopedia.pub

Conversely, direct nucleophilic substitution on the piperazine ring's carbon atoms or the benzyl group's aromatic ring is less common and requires specific activation. Nucleophilic aromatic substitution on the benzyl ring would necessitate the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. nih.gov C-H functionalization of the piperazine ring is possible but typically proceeds via radical pathways or directed metalation rather than classical nucleophilic substitution. beilstein-journals.orgnih.gov

Functionalization of the Piperazine Nitrogen Atoms

The most common site for derivatization of this compound is the unsubstituted secondary amine at the N4 position. This nitrogen can be readily functionalized through various reactions, including alkylation and acylation, allowing for the synthesis of a wide array of derivatives.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces a third substituent onto the piperazine ring, forming a trisubstituted piperazine. For example, reaction with allyl bromide would yield (2R,5S)-1-allyl-4-benzyl-2,5-dimethylpiperazine.

N-Acylation: The secondary amine can be acylated with acyl chlorides or anhydrides. A particularly important reaction in synthetic chemistry is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This yields tert-butyl (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate, protecting the secondary amine to allow for selective reactions elsewhere in the molecule. nih.gov

Table 3: Functionalization Reactions at the N4-Position

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary ammonium salt or trisubstituted piperazine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acyl piperazine (amide) |

| N-Sulfonylation | Tosyl Chloride (TsCl) | N-sulfonyl piperazine (sulfonamide) |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected piperazine |

Mechanistic Studies of Stereochemical Interconversions

The stereochemical integrity of the chiral centers at C2 and C5 is a critical aspect of the chemistry of this compound. Recent research has illuminated pathways through which these stereocenters can be interconverted or epimerized, often leveraging radical chemistry.

Visible light photoredox catalysis has emerged as a powerful tool for stereochemical editing. Studies have shown that piperazine derivatives can undergo photocatalyzed epimerization, converting a less stable diastereomer into the thermodynamically more stable one. nih.gov For a 2,5-disubstituted piperazine, the trans isomer (like the 2R,5S isomer) is generally more stable than the cis isomer. However, this methodology can be used to interconvert between different stereoisomers by selectively epimerizing one stereocenter.

The process is typically mediated by a photocatalyst (e.g., an iridium complex) and a hydrogen atom transfer (HAT) agent, such as a thiol. The reaction proceeds by reversible hydrogen atom abstraction at the α-amino C-H bond, leading to a planar, achiral α-amino radical intermediate. Re-formation of the C-H bond can then occur from either face, leading to a mixture of epimers that equilibrates to the more stable diastereomer.

The mechanism underpinning visible light-mediated epimerization is a radical chain process involving hydrogen atom transfer (HAT). For N-alkyl piperazines, two main pathways have been proposed.

Thiyl Radical-Mediated HAT: In the presence of a thiol (RSH), the photocatalyst excites and facilitates the formation of a thiyl radical (RS•). This radical abstracts a hydrogen atom from the C-H bond α to a piperazine nitrogen, generating an α-amino radical. This radical intermediate is planar, and subsequent hydrogen atom donation back from another thiol molecule can occur to either face, leading to epimerization.

Thiol-Free Radical Chain HAT: Mechanistic investigations have revealed that for some piperazines, particularly N,N'-dialkyl piperazines, epimerization can occur without a thiol mediator. beilstein-journals.org In this proposed mechanism, the excited photocatalyst is reduced by the piperazine, forming an amine radical cation. Subsequent deprotonation of an α-amino C-H bond generates the key α-amino radical. This radical then initiates a chain propagation cycle by abstracting a hydrogen atom from another molecule of the starting piperazine, yielding the more stable epimer and regenerating the α-amino radical, which continues the chain. This process allows for the direct, site-selective interconversion of stereoisomers. beilstein-journals.org

Applications of 2r,5s 1 Benzyl 2,5 Dimethylpiperazine As a Synthetic Intermediate and Chiral Building Block

Utilization in the Synthesis of Enantiomerically Pure Complex Organic Molecules

The inherent chirality and conformational rigidity of the piperazine (B1678402) ring make (2R,5S)-1-benzyl-2,5-dimethylpiperazine an excellent starting material or intermediate for the synthesis of enantiomerically pure complex organic molecules. The trans relationship of the two methyl groups provides a well-defined three-dimensional structure that can be exploited to direct the stereochemical outcome of subsequent reactions.

A prime example of its utility is in the synthesis of chiral ligands and pharmacologically active agents where precise control of stereochemistry is paramount for biological activity. The piperazine core can be elaborated upon to introduce additional functional groups and stereocenters, leading to the creation of novel and complex chiral molecules that are valuable in medicinal chemistry and materials science.

Role as a Chiral Auxiliary or Ligand Component in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, frequently employed as ligands for transition metals to induce enantioselectivity in a wide array of chemical transformations. The C2-symmetric nature of this compound makes it an attractive candidate for development into a chiral ligand. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate.

This compound can be used directly or can be further modified to create more sophisticated ligands. For instance, the secondary amine can be functionalized with phosphine groups, oxazoline moieties, or other coordinating groups to generate bidentate or polydentate ligands. These modified ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, or copper, to form catalysts for reactions like asymmetric hydrogenation, alkylation, and cyclopropanation.

While the potential for this compound and its derivatives in asymmetric catalysis is significant due to their structural features, specific, high-yielding applications with detailed catalytic performance data are not extensively documented in readily available scientific literature. However, the broader class of C2-symmetric chiral diamines has a well-established track record in asymmetric catalysis, suggesting that this compound remains a promising scaffold for the development of novel and efficient chiral catalysts.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Diamine Ligands

| Reaction Type | Metal Catalyst | Chiral Diamine Type | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium, Iridium | C2-symmetric bisphosphines | Prochiral olefins, ketones | Often >90% |

| Asymmetric Alkylation | Palladium | Chiral diamines | Allylic substrates | Often >90% |

| Asymmetric Cyclopropanation | Copper, Rhodium | Schiff base derivatives | Olefins and diazo compounds | Variable, can be >90% |

| Asymmetric Henry Reaction | Copper | Tridentate Schiff bases | Aldehydes and nitroalkanes | Up to 91% |

This table illustrates the general utility of chiral diamines in asymmetric catalysis. Specific performance data for catalysts derived directly from this compound would require further research and development.

Precursor in the Development of Chiral Receptor Ligands and Analogues

One of the most significant applications of chiral dimethylpiperazines is as a key precursor in the synthesis of biologically active molecules that target specific receptors in the body. The stereochemistry of these ligands is often critical for their binding affinity and selectivity. The enantiomer of the title compound, (2S,5R)-1-allyl-2,5-dimethylpiperazine, is a crucial intermediate in the synthesis of SNC-80, a highly potent and selective non-peptidic agonist for the delta-opioid receptor.

The synthesis of SNC-80 highlights the importance of the chiral piperazine scaffold. The (2S,5R) configuration of the dimethylpiperazine core is essential for the high affinity and selectivity of SNC-80 for the delta-opioid receptor. Consequently, this compound would serve as the corresponding precursor for the synthesis of the enantiomer of SNC-80 or related analogues, which are valuable tools for pharmacological research to probe the stereochemical requirements of receptor binding. The benzyl (B1604629) group can be replaced with an allyl group or other functionalities to modulate the pharmacological properties of the final compound. This demonstrates the role of this compound as a critical building block in drug discovery and development, particularly for neurological and pain-related disorders.

Table 2: SNC-80 and the Role of the Chiral Piperazine Core

| Compound | Chiral Piperazine Intermediate | Receptor Target | Key Activity |

| SNC-80 | (2S,5R)-1-allyl-2,5-dimethylpiperazine | Delta-opioid receptor | Potent and selective agonist |

| ent-SNC-80 (enantiomer) | (2R,5S)-1-allyl-2,5-dimethylpiperazine | Delta-opioid receptor | Used to study stereoselectivity of the receptor |

Integration into Scaffolds for Chemical Library Synthesis

Chemical libraries are large collections of diverse molecules used in high-throughput screening to identify new drug leads. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is a common structural motif in many biologically active compounds. This compound is an ideal scaffold for the construction of chemical libraries due to its multiple points for diversification.

Starting with this chiral core, a library of compounds can be generated by varying the substituents at the second nitrogen atom. The benzyl group can be removed to reveal another site for modification, allowing for the creation of a diverse set of N,N'-disubstituted piperazines. This approach, known as parallel synthesis, enables the rapid generation of hundreds or thousands of distinct compounds from a common intermediate.

For example, the free amine of this compound can be acylated with a variety of carboxylic acids, sulfonylated with different sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones. Subsequent debenzylation and further functionalization at the other nitrogen would exponentially increase the diversity of the library. The resulting compounds can then be screened for activity against various biological targets, accelerating the drug discovery process. The use of a stereochemically defined scaffold ensures that the resulting library members are also enantiomerically pure, which is a significant advantage in modern drug discovery. Several studies have demonstrated the successful use of substituted piperazine scaffolds in the parallel synthesis of libraries for identifying hits against various targets, including malaria and other diseases mdpi.commalariaworld.orgresearchgate.netnih.gov.

Applications in the Total Synthesis of Natural Products and Analogues

Chiral building blocks are fundamental to the total synthesis of natural products, which often possess complex, stereochemically rich structures. The this compound scaffold, with its defined stereochemistry, has the potential to be a valuable intermediate in the synthesis of natural products or their analogues that contain a piperazine or a related diamine motif.

While specific examples of the direct incorporation of this compound into the total synthesis of a natural product are not prominently featured in the scientific literature, the general strategy of using chiral piperazines is well-established. These scaffolds can be used to construct the core of a natural product or to introduce specific stereocenters. The development of synthetic routes to complex alkaloids or other nitrogen-containing natural products could potentially benefit from the use of this enantiopure building block. The synthesis of analogues of natural products, where the piperazine core might replace another cyclic system to improve pharmacological properties, is another area where this compound could find application.

Theoretical and Computational Investigations of 2r,5s 1 Benzyl 2,5 Dimethylpiperazine

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its energetic properties. bohrium.com

The optimization process finds the lowest energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and dihedral angles. For the piperazine (B1678402) ring in its expected chair conformation, these calculations would precisely define the positions of the benzyl (B1604629) and dimethyl substituents. The trans configuration of the methyl groups in the (2R,5S) isomer means one methyl group is likely in an axial position and the other in an equatorial position relative to the piperazine ring, a key structural feature that DFT can confirm and quantify.

A comparative study on various piperazine sulfonyl derivatives demonstrated how DFT is used to compare the geometrical parameters of related molecules. bohrium.com A similar approach for this compound would yield data comparable to the illustrative table below.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Piperazine. This table is a hypothetical representation of data that would be generated from a DFT study.

| Parameter | Value |

| C-N Bond Length (ring) | ~1.46 Å |

| C-C Bond Length (ring) | ~1.53 Å |

| N-C (benzyl) Bond Length | ~1.47 Å |

| C-N-C Bond Angle (ring) | ~110° |

| C-C-N Bond Angle (ring) | ~111° |

These structural details are fundamental for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Conformational Analysis through Computational Modeling

The piperazine ring is conformationally flexible, most commonly adopting a chair conformation to minimize steric strain. For this compound, the substituents can adopt different spatial arrangements. A computational conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformers.

Studies on 2-substituted piperazines have shown a preference for the axial conformation in certain cases. nih.gov For the title compound, the large benzyl group on the nitrogen atom would have a significant impact on the conformational preference of the piperazine ring and the orientation of the methyl groups. The trans arrangement of the two methyl groups (one axial, one equatorial) is a defining feature of the (2R,5S) isomer. Computational modeling can calculate the energy differences between various chair and boat conformations, as well as different rotamers of the benzyl group, to determine the global minimum energy structure. This information is critical as the biological activity of chiral molecules is often dictated by a single, preferred conformation.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the types and relative importance of different intermolecular contacts that stabilize the crystal structure.

For this compound, a Hirshfeld analysis would likely be performed on its crystalline salt form, such as the dihydrochloride. nih.govtandfonline.com The analysis generates a 3D Hirshfeld surface and 2D "fingerprint plots," which summarize the intermolecular contacts. A study on trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) revealed that H⋯Cl/Cl⋯H and H⋯H contacts were the most significant interactions, contributing 68.4% and 27.4% respectively to the crystal's stability. nih.govnih.gov Similarly, for the title compound, the analysis would highlight the key interactions, such as N-H⋯Cl hydrogen bonds (if in a salt form), C-H⋯π interactions involving the benzyl group's aromatic ring, and various van der Waals contacts. nih.goviucr.org

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. This table is based on findings for related piperazine salts and represents the type of data a Hirshfeld analysis would provide.

| Interaction Type | Contribution (%) |

| H⋯Cl/Cl⋯H | ~65-70% |

| H⋯H | ~25-30% |

| C⋯H/H⋯C | ~3-5% |

| Other (N⋯H, C⋯C, etc.) | ~1-2% |

Understanding these interactions is crucial for solid-state chemistry, influencing properties like solubility and crystal packing.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons.

An FMO analysis of this compound, performed using DFT data, would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the piperazine ring, particularly the nitrogen atoms with their lone pairs of electrons, and potentially the electron-rich benzyl ring. The LUMO would likely be distributed over the benzyl group's aromatic ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. A comparative study of piperazine sulfonyl derivatives used FMO analysis to assess the electronic effects of different substituents and predict the compounds' stability and reactivity. bohrium.com

Table 3: Illustrative Frontier Molecular Orbital Energies. This table presents hypothetical energy values for a molecule like the one .

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a dynamic picture of its conformational landscape, revealing how the molecule flexes and changes shape in solution or when interacting with a biological target. nih.gov

Simulations could be run to observe the stability of the piperazine ring's chair conformation and the rotational freedom of the benzyl and methyl substituents. MD studies on other piperazine-containing molecules have been used to understand their interactions within the binding pockets of proteins, analyzing the persistence of hydrogen bonds and other key interactions over the simulation time. tandfonline.comnih.gov For the title compound, MD could predict how it might bind to a receptor, providing insights into the specific interactions that stabilize the complex. This information is invaluable in drug design and for understanding the structure-activity relationships of chiral ligands.

Future Research Perspectives on 2r,5s 1 Benzyl 2,5 Dimethylpiperazine

Advancements in Stereocontrol for Carbon-Substituted Piperazines

A significant portion of the chemical space relevant to biologically active compounds remains unexplored due to a lack of structural diversity in available piperazines. rsc.org While many blockbuster drugs contain a piperazine (B1678402) ring, the vast majority feature substituents only at the nitrogen atoms (N1 and N4). rsc.orgresearchgate.netsemanticscholar.org The synthesis of carbon-substituted piperazines, such as (2R,5S)-1-benzyl-2,5-dimethylpiperazine, presents a considerable challenge in controlling both relative and absolute stereochemistry. semanticscholar.org

Future research will prioritize the development of novel synthetic methods that provide precise stereocontrol. Key areas of investigation will include:

Diastereoselective Synthesis: Developing new catalytic methods that can selectively produce a single diastereomer from simple starting materials. For instance, recent progress with iridium catalysts has enabled the stereospecific synthesis of previously unreported C-substituted piperazine diastereomers from imines. nih.gov Future work will likely expand the scope and efficiency of such transformations.

Enantioselective Synthesis: Creating new chiral catalysts and ligands to access specific enantiomers with high enantiomeric excess (ee). The synthesis of enantiopure cis-2,5-disubstituted piperazines has been demonstrated, and future efforts will aim to generalize these methods for a wider range of substitution patterns. semanticscholar.org

Orthogonally Protected Intermediates: A crucial strategy involves the synthesis of piperazines with different protecting groups on each nitrogen and functional group, allowing for sequential and site-specific modifications. rsc.org Research into more practical and scalable routes to these orthogonally protected building blocks, starting from simple precursors like α-amino acids, will be essential for creating complex derivatives. rsc.org

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The synthesis of chiral piperazines is heavily reliant on advances in catalysis. While this compound can be used in asymmetric catalysis, the future lies in discovering more efficient catalytic systems for its own synthesis and the synthesis of its derivatives.

Promising future directions in catalysis include:

Tandem Catalysis: One-pot reactions that combine multiple catalytic steps, such as hydroamination followed by asymmetric transfer hydrogenation, offer an efficient and practical approach. ubc.ca A tandem process using a titanium catalyst for hydroamination and a ruthenium catalyst for asymmetric reduction has been successfully used for 3-substituted piperazines, and this strategy could be adapted for 2,5-disubstituted systems. ubc.ca

Photoredox Catalysis: This emerging area uses visible light to drive chemical reactions under mild conditions. researchgate.net Acridinium-based photocatalysts have been employed for the site-selective C-H functionalization of piperazines, offering a sustainable method for late-stage modification. researchgate.net Future work will focus on expanding the types of transformations possible and improving catalyst efficiency.

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for asymmetric synthesis. acs.orgresearchgate.net Chiral ammonium (B1175870) salts derived from Cinchona alkaloids, for example, have been used for the enantioselective α-functionalization of related carbonyl compounds and could be applied to piperazine precursors. researchgate.net

Table 1: Examples of Catalytic Systems for Asymmetric Piperazine Synthesis

| Catalyst System | Reaction Type | Key Features | Representative Outcome |

| RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Used in a one-pot tandem reaction; mechanistic insight into hydrogen-bonding interactions guides substrate design. ubc.ca | >95% ee for 3-substituted morpholines and piperazines. ubc.ca |

| Iridium Complexes | Hydrogenation / Cycloaddition | Enables hydrogenation of pyrazines to chiral piperazines; also used for stereospecific [3+3] cycloadditions of imines. nih.govacs.org | Up to 96% ee for various substituted piperazines. acs.org |

| Palladium Catalysts | Asymmetric Hydrogenation | Effective for the hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones, which are precursors to piperazines. dicp.ac.cn | Up to 90% ee. dicp.ac.cn |

| Acridinium Photocatalysts | C-H Functionalization | Allows for site-selective alkylation of the piperazine core using Michael acceptors under mild, visible-light conditions. researchgate.net | Good yields for late-stage functionalization. researchgate.net |

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on green chemistry principles to reduce waste and energy consumption. Future synthesis of this compound and related compounds will be driven by the need for more sustainable practices.

Key areas for development include:

Atom-Economic Reactions: Methods like the "borrowing hydrogen" strategy, which uses alcohols and amines to form C-N bonds with water as the only byproduct, are highly atom-economical. nih.gov Applying this to the synthesis of piperazine precursors from diols and diamines is a significant area for future research.

Biocatalysis: The use of enzymes to perform stereoselective transformations offers a green alternative to traditional chemical catalysts. Biocatalytic reductive aminations of dicarbonyl compounds are a promising, atom-economical route to piperazines that warrants further exploration. nih.gov

Use of Renewable Feedstocks: Research into synthesizing piperazine precursors from biomass or other renewable sources will be a long-term goal for sustainable production.

Energy-Efficient Processes: The use of photoredox and other low-temperature catalytic systems reduces the energy demands of synthesis compared to methods requiring harsh conditions or high temperatures. researchgate.netacs.org

Expanding Derivatization Strategies for Enhanced Chemical Diversity

To fully explore the potential of the piperazine scaffold, researchers must develop efficient strategies to create a wide array of derivatives. For a molecule like this compound, derivatization can occur at the unsubstituted N4-position or through modification of the existing benzyl (B1604629) and methyl groups.

Future research will focus on:

Late-Stage C-H Functionalization: This powerful strategy allows for the direct modification of the carbon skeleton of a fully formed piperazine ring. researchgate.netdoaj.org It enables the introduction of new functional groups without having to re-synthesize the entire molecule from scratch, which is ideal for rapidly generating libraries of analogs for drug discovery.

Combinatorial Chemistry: The development of robust and high-throughput synthetic methods will facilitate the creation of large collections of piperazine derivatives. nih.gov This is particularly relevant for intermediates like (-)-1-allyl-(2S,5R)-dimethylpiperazine, which can be further modified to produce diverse ligands. nih.gov

Scaffold Hopping and Modification: Research will involve replacing the benzyl group with other aryl or alkyl substituents or modifying the methyl groups to explore new interactions with biological targets. The goal is to move beyond the limited structural diversity currently seen in piperazine-based drugs. rsc.org

Computational Design and Prediction of Reactivity and Stereoselectivity

Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive engine for designing new catalysts and molecules. youtube.com This in silico approach is set to accelerate research into complex molecules like this compound.

Future applications of computational chemistry in this field include:

Catalyst Design: Quantum mechanics (QM) and machine learning models can be used to design novel molecular catalysts with enhanced activity and selectivity for specific transformations, reducing the need for laborious experimental screening. youtube.com

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can predict the electron density on atoms, successfully forecasting the site-selectivity of reactions like the photoredox C-H functionalization of piperazines. researchgate.net This allows chemists to anticipate the major product of a reaction before running it in the lab.

Structure-Based Ligand Design: For bioactive piperazines, molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand and its protein target. nih.govnih.gov These simulations can reveal key interactions and guide the design of new derivatives with improved affinity and selectivity. nih.gov Advanced techniques like Free Energy Perturbation (FEP) offer a rigorous, physics-based approach to accurately compute the change in binding affinity resulting from a specific chemical modification. youtube.com

Table 2: Application of Computational Methods in Piperazine Research

| Computational Method | Application | Purpose |

| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity Analysis | Predicts electron density and reaction pathways to determine the most likely product and site of reaction. researchgate.netresearchgate.net |

| Molecular Docking | Ligand-Protein Binding | Predicts the preferred orientation of a piperazine derivative when bound to a receptor or enzyme. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of Molecular Motion | Reveals the dynamic interactions between a ligand and its target protein over time, assessing binding stability. nih.gov |

| Free Energy Perturbation (FEP) | Affinity Prediction | Accurately calculates the change in binding affinity caused by modifying the chemical structure of a ligand. youtube.com |

| Quantum Mechanics (QM) / Machine Learning (ML) | Catalyst Design | Designs new catalysts in silico with desired properties, accelerating the discovery of more efficient synthetic routes. youtube.com |

Q & A

Q. What are the recommended synthetic routes for (2R,5S)-1-benzyl-2,5-dimethylpiperazine, and how can enantiomeric purity be ensured?

The synthesis typically involves multi-step alkylation and protection strategies. For example, Boc-protected intermediates (e.g., (2R,5S)-1-Boc-2,5-dimethylpiperazine) are synthesized via nucleophilic substitution or reductive amination, followed by benzylation. Enantiomeric purity is achieved using chiral resolution techniques like chiral stationary phase HPLC (CSP-HPLC) or asymmetric catalysis. Post-synthesis, purity is confirmed via LC-MS (>98%) and optical rotation measurements (e.g., α=9.6° for related compounds) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm stereochemistry and substituent positions (e.g., δ 3.51 ppm for piperazine protons in DMSO-d6) .

- ATR-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁N₂: 217.1705) .

- CSP-HPLC : Resolves enantiomers (retention time ~12–15 min under CH₂Cl₂/MeOH gradients) .

Advanced Research Questions

Q. How does stereochemistry at the 2 and 5 positions influence the biological activity of 1-benzyl-2,5-dimethylpiperazine derivatives?

Stereochemistry critically affects receptor binding. For example:

- Serotonin receptors : 4-Substituted arylpiperazines with (2R,5S) configurations show 100-fold higher affinity for 5-HT1A (Ki = 0.6 nM) compared to other stereoisomers due to optimal spatial alignment of the benzyl group .

- COVID-19 PLpro inhibition : 4-Methylpiperazine derivatives exhibit superior activity (IC₅₀ < 0.015 μM) compared to 2- or 3-methyl analogs, as methyl position modulates salt-bridge interactions with E167 . Computational docking studies (e.g., induced-fit models) further validate stereochemical preferences .

Q. What contradictions exist in the literature regarding the toxicity profile of modified piperazine derivatives, and how can they be resolved?

Studies report conflicting data on toxicity vs. activity:

- Cyclodextrin-modified piperazines : Lower toxicity due to reduced cellular uptake but diminished antiplatelet activity (e.g., IC₅₀ increases from 10 μM to >50 μM) .

- Boc-protected analogs : Improved safety profiles (LD₅₀ > 500 mg/kg in rodents) but require deprotection for bioactivity, complicating pharmacokinetics .

Resolution strategies include structure-toxicity relationship (STR) studies and prodrug designs to balance bioavailability and safety .

Q. How can computational methods aid in predicting the binding affinity of this compound to neurological targets?

- Molecular docking : Predicts interactions with dopamine D3 receptors (e.g., hybrid piperazine-aminotetralin analogs achieve ΔG = -9.2 kcal/mol) .

- MD simulations : Reveal stable binding conformations (RMSD < 2 Å over 100 ns) for serotonin reuptake inhibitors .

- QSAR models : Correlate substituent electronegativity (e.g., -CF₃ groups) with enhanced DPP-IV inhibition (R² = 0.89) .

Q. What strategies optimize the piperazine core for dual inhibition of inflammatory pathways (e.g., iNOS/NF-κB)?

- Bivalent ligands : Homodimers with C2–C6 linkers between piperazine and benzoxazolone moieties show dual inhibition (e.g., IC₅₀ = 0.2 μM for iNOS and 0.5 μM for NF-κB) .

- Heterocyclic substitutions : Thiophene-sulfonyl groups enhance solubility and binding to inflammatory mediators (e.g., TNF-α inhibition at 10 μM) .

- Fragment-based design : Incorporation of boronate esters (e.g., dioxaborolane) improves target specificity via reversible covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes